Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a complex glycoside derivative. This compound is notable for its intricate structure, which includes benzoyl and benzylidene groups attached to a glucopyranoside backbone. It is used as a chiral building block and an intermediate in the preparation of various sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes crystallization or precipitation steps for product purification .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and other glycosides.
Biology: Studied for its potential role in biological systems, particularly in glycosylation processes.
Medicine: Investigated for its potential therapeutic benefits, including targeted disease treatment.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups play a crucial role in its reactivity and binding affinity. It is believed to exert its effects through glycosylation pathways, influencing the structure and function of glycoproteins and glycolipids.
Comparison with Similar Compounds
- Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Methyl-2,3-anhydro-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both benzoyl and benzylidene groups enhances its utility in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C21H22O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4aR,6R,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
InChI Key |
WHKUKOCUXSRSAR-LTFOGXKFSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.